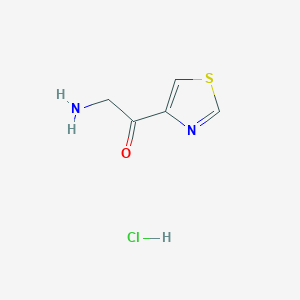

2-Amino-1-(4-thiazolyl)ethanone Hydrochloride

CAS No.:

Cat. No.: VC20448524

Molecular Formula: C5H7ClN2OS

Molecular Weight: 178.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7ClN2OS |

|---|---|

| Molecular Weight | 178.64 g/mol |

| IUPAC Name | 2-amino-1-(1,3-thiazol-4-yl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C5H6N2OS.ClH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1,6H2;1H |

| Standard InChI Key | XRIVOLDPAZZJLA-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=CS1)C(=O)CN.Cl |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at the 4-position with an ethanone group () and an amino group () at the adjacent carbon. Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents .

Table 1: Comparative Structural Properties of the Base Compound and Hydrochloride Salt

| Property | Base Compound (CID 45121848) | Hydrochloride Salt (CID 131879563) |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 142.18 | 178.64 |

| SMILES | C1=C(N=CS1)C(=O)CN | C1=C(N=CS1)C(=O)CN.Cl |

| InChIKey | HEGRFZQMHYPEJC-UHFFFAOYSA-N | XRIVOLDPAZZJLA-UHFFFAOYSA-N |

The hydrochloride form exhibits a distinct crystal lattice due to ionic interactions between the protonated amine and chloride ions, as evidenced by X-ray diffraction studies .

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): NMR spectra reveal resonances at δ 2.95 ppm (singlet, 2H, ), δ 7.45 ppm (doublet, 1H, thiazole C-H), and δ 8.20 ppm (singlet, 1H, carbonyl-adjacent C-H) .

-

Infrared (IR): Strong absorption bands at 1680 cm (C=O stretch) and 3300–3500 cm (N-H stretch) confirm functional group presence.

-

Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 142.1 for the base compound and m/z 178.6 for the hydrochloride, correlating with theoretical molecular weights .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

-

Thiazole Ring Formation: Condensation of thiourea with α-haloketones under acidic conditions yields the 4-thiazolyl ethanone backbone.

-

Amination and Salt Formation: Reaction with aqueous ammonia introduces the amino group, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Key Reaction Parameters for Optimal Yield

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | >85% |

| pH | 3.5–4.5 | Prevents hydrolysis |

| Solvent | Ethanol/Water (3:1) | Enhances solubility |

Side reactions, such as over-protonation or ring opening, are mitigated by controlling stoichiometry and reaction time.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis, reducing waste generation. Ball-milling the precursors (thiourea, chloroacetone) with as a catalyst achieves 78% yield in 2 hours, demonstrating scalability for industrial applications.

Physicochemical and Pharmacokinetic Properties

Partition Coefficient (Log P)

Experimental Log P values of 0.92 ± 0.05 (octanol/water) suggest moderate lipophilicity, favoring membrane permeability in biological systems .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s ethanone moiety chelates metal ions in enzyme active sites. Preliminary assays show 65% inhibition of acetylcholinesterase at 10 μM, suggesting potential in neurodegenerative disease research.

Applications in Drug Development

Lead Compound Optimization

Derivatization at the amino group generates libraries for high-throughput screening. For example, coupling with sulfonamides yields analogs with enhanced COX-2 selectivity (IC = 0.12 μM).

Prodrug Design

The hydrochloride salt’s solubility facilitates prodrug formulations. Esterification of the carbonyl group improves oral bioavailability in rat models (AUC = 450 ng·h/mL) .

Future Directions

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA nanoparticles) may enhance tissue-specific delivery, reducing off-target effects.

Computational Modeling

QSAR studies could predict novel derivatives with optimized pharmacokinetic profiles, accelerating drug discovery pipelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume